molecular formula C5H8FNO4 B117445 (2R,4R)-2-amino-4-fluoropentanedioic acid CAS No. 149117-03-3

(2R,4R)-2-amino-4-fluoropentanedioic acid

Cat. No. B117445
M. Wt: 165.12 g/mol
InChI Key: JPSHPWJJSVEEAX-PWNYCUMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2-amino-4-fluoropentanedioic acid, also known as L-AP4, is a synthetic amino acid that has been widely used in scientific research for its ability to selectively block the transmission of certain neurotransmitters in the brain.

Scientific Research Applications

(2R,4R)-2-amino-4-fluoropentanedioic acid has been used in various scientific research applications, including studies of synaptic transmission, pain perception, and addiction. It has been shown to selectively block the transmission of certain neurotransmitters, including glutamate and GABA, which are involved in synaptic transmission and pain perception.

Mechanism Of Action

(2R,4R)-2-amino-4-fluoropentanedioic acid acts as a selective antagonist for the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of synaptic transmission and pain perception. By blocking the activation of mGluR4, (2R,4R)-2-amino-4-fluoropentanedioic acid inhibits the release of glutamate and GABA, which reduces synaptic transmission and pain perception.

Biochemical And Physiological Effects

(2R,4R)-2-amino-4-fluoropentanedioic acid has been shown to have a variety of biochemical and physiological effects, including the reduction of synaptic transmission, the inhibition of pain perception, and the prevention of addiction. It has also been shown to have neuroprotective effects in certain neurodegenerative diseases, such as Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2R,4R)-2-amino-4-fluoropentanedioic acid is its selectivity for mGluR4, which allows for the selective inhibition of certain neurotransmitters without affecting others. This makes it a valuable tool for studying the role of specific neurotransmitters in synaptic transmission and pain perception. However, one limitation of (2R,4R)-2-amino-4-fluoropentanedioic acid is its limited solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research involving (2R,4R)-2-amino-4-fluoropentanedioic acid, including the development of more potent and selective mGluR4 antagonists, the exploration of its potential therapeutic applications in neurodegenerative diseases, and the investigation of its role in addiction and other neurological disorders.
Conclusion
In conclusion, (2R,4R)-2-amino-4-fluoropentanedioic acid is a synthetic amino acid that has been widely used in scientific research for its ability to selectively block the transmission of certain neurotransmitters in the brain. Its selectivity for mGluR4 makes it a valuable tool for studying the role of specific neurotransmitters in synaptic transmission and pain perception. While it has some limitations, there are several future directions for research involving (2R,4R)-2-amino-4-fluoropentanedioic acid, which may lead to new insights into the treatment of neurological disorders.

Synthesis Methods

(2R,4R)-2-amino-4-fluoropentanedioic acid is synthesized through a multi-step process that involves the conversion of L-aspartic acid to the corresponding diester, followed by fluorination and reduction. The final product is purified through chromatography to obtain pure (2R,4R)-2-amino-4-fluoropentanedioic acid.

properties

CAS RN

149117-03-3

Product Name

(2R,4R)-2-amino-4-fluoropentanedioic acid

Molecular Formula

C5H8FNO4

Molecular Weight

165.12 g/mol

IUPAC Name

(2R,4R)-2-amino-4-fluoropentanedioic acid

InChI

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3-/m1/s1

InChI Key

JPSHPWJJSVEEAX-PWNYCUMCSA-N

Isomeric SMILES

C([C@H](C(=O)O)N)[C@H](C(=O)O)F

SMILES

C(C(C(=O)O)N)C(C(=O)O)F

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)O)F

synonyms

D-Glutamic acid, 4-fluoro-, (4R)- (9CI)

Origin of Product

United States

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